molecular formula C6H12 B072476 Cyclohexane-d11 CAS No. 1520-59-8

Cyclohexane-d11

Cat. No.: B072476
CAS No.: 1520-59-8
M. Wt: 95.23 g/mol
InChI Key: XDTMQSROBMDMFD-WTVBDOPLSA-N
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Mechanism of Action

Target of Action

Cyclohexane-d11 is a deuterated species of cyclohexane . It is primarily used in research settings, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of this compound are therefore the atomic nuclei of hydrogen atoms in the compound, which interact with the magnetic field during NMR analysis .

Mode of Action

In NMR spectroscopy, this compound interacts with its targets (the atomic nuclei) by aligning the spin of the nuclei with the magnetic field. When radiofrequency energy is applied, the nuclei absorb this energy and flip their spin. The energy is then released as the nuclei return to their original state, producing a signal that can be detected and analyzed .

Biochemical Pathways

This compound is involved in the ring inversion process during the conformational analysis of cyclohexane by NMR . This process allows researchers to study the structural and conformational properties of cyclohexane .

Pharmacokinetics

It’s worth noting that the incorporation of deuterium (heavy hydrogen) into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of this compound in NMR spectroscopy allows for detailed analysis of the structure and conformation of cyclohexane . This can provide valuable information for researchers studying the properties of cyclohexane and similar compounds .

Action Environment

The action of this compound is influenced by the conditions under which NMR spectroscopy is conducted. Factors such as the strength of the magnetic field, the frequency of the radio waves used, and the temperature can all affect the results of the analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-d11 is typically synthesized through the catalytic exchange of cyclohexane with deuterium gas. The process involves the use of a deuterium source, such as deuterium oxide (D2O), and a catalyst, often platinum or palladium, under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the deuteration of cyclohexane using deuterium gas in the presence of a metal catalyst. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), and acids (sulfuric acid, hydrochloric acid).

Major Products:

    Oxidation: Cyclohexanone-d10, cyclohexanol-d10.

    Reduction: Deuterated cyclohexane derivatives.

    Substitution: Various deuterated cyclohexane compounds with different functional groups.

Comparison with Similar Compounds

Cyclohexane-d11 is unique due to its high deuterium content, which distinguishes it from other deuterated compounds. Similar compounds include:

    Cyclohexane-d12: Fully deuterated cyclohexane with twelve deuterium atoms.

    Cyclohexane-d10: Cyclohexane with ten deuterium atoms.

    Cyclohexane-d9: Cyclohexane with nine deuterium atoms.

Compared to these compounds, this compound offers a balance between isotopic labeling and chemical stability, making it particularly useful in NMR spectroscopy and other analytical applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMQSROBMDMFD-WTVBDOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-d11
Reactant of Route 2
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Reactant of Route 3
Cyclohexane-d11
Reactant of Route 4
Cyclohexane-d11
Reactant of Route 5
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Reactant of Route 6
Cyclohexane-d11

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